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Compound of Interest

Compound Name: 2,5-Dipropylfuran

Cat. No.: B15201107 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2,5-dipropylfuran. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on established computational models and spectral databases. These predictions for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are intended

to serve as a valuable reference for researchers, scientists, and professionals in drug

development and chemical synthesis. The guide also outlines detailed, standardized

experimental protocols for acquiring such spectra, offering a framework for the empirical

validation of the predicted data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,5-dipropylfuran. These

values have been generated using computational algorithms and are intended to approximate

the results that would be obtained from experimental analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The predicted ¹H NMR spectrum of 2,5-dipropylfuran in a standard deuterated solvent like

CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15201107?utm_src=pdf-interest
https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15201107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 5.85 s 2H
Furan ring protons

(H3, H4)

~ 2.50 t 4H

Methylene protons

adjacent to the furan

ring (-CH₂-CH₂-CH₃)

~ 1.65 sextet 4H
Methylene protons (-

CH₂-CH₂-CH₃)

~ 0.95 t 6H
Methyl protons (-CH₂-

CH₂-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of 2,5-
dipropylfuran.

Chemical Shift (ppm) Assignment

~ 155.0
Furan ring carbons attached to propyl groups

(C2, C5)

~ 105.0 Furan ring carbons (C3, C4)

~ 28.0
Methylene carbons adjacent to the furan ring (-

CH₂-CH₂-CH₃)

~ 22.5 Methylene carbons (-CH₂-CH₂-CH₃)

~ 14.0 Methyl carbons (-CH₂-CH₂-CH₃)

IR (Infrared) Spectroscopy Data

The predicted infrared spectrum highlights the characteristic vibrational frequencies of the

functional groups present in 2,5-dipropylfuran.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 Medium =C-H stretch (furan ring)

~ 2960-2850 Strong C-H stretch (propyl chains)

~ 1590 Medium C=C stretch (furan ring)

~ 1465 Medium C-H bend (propyl chains)

~ 1020 Strong C-O-C stretch (furan ring)

MS (Mass Spectrometry) Data

The predicted mass spectrum for 2,5-dipropylfuran will show the molecular ion peak and

characteristic fragmentation patterns. The molecular weight of 2,5-dipropylfuran (C₁₀H₁₆O) is

152.23 g/mol .

m/z Relative Intensity Assignment

152 High [M]⁺ (Molecular ion)

123 Medium
[M - C₂H₅]⁺ (Loss of an ethyl

group)

109 Medium
[M - C₃H₇]⁺ (Loss of a propyl

group)

81 High
[C₅H₅O]⁺ (Furan ring with one

methylene group)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for organic compounds and can be adapted for the specific analysis

of 2,5-dipropylfuran.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Dissolve approximately 5-10 mg of the purified 2,5-dipropylfuran sample in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or a precise chemical shift reference is required.

Transfer the solution to a standard 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Spectroscopy:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing for resolution and peak shape.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the chemical shifts to the internal standard (TMS at

0.00 ppm).

¹³C NMR Spectroscopy:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the spectrum.

This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each

unique carbon.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.
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Process the data similarly to the ¹H spectrum. The solvent signal can be used for chemical

shift referencing (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a single drop of liquid 2,5-dipropylfuran directly onto the surface of a salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film.

Carefully place the salt plates into the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

Place the sample in the instrument.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often

via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized in a high vacuum.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.
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Mass Analysis and Detection:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound such as 2,5-dipropylfuran.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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